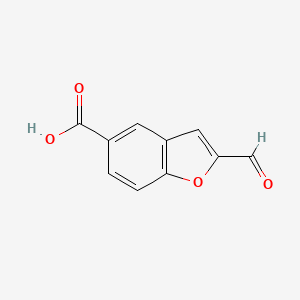

2-Formyl-1-benzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6O4 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-formyl-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C10H6O4/c11-5-8-4-7-3-6(10(12)13)1-2-9(7)14-8/h1-5H,(H,12,13) |

InChI Key |

AZZHXIAZTKNUJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formyl 1 Benzofuran 5 Carboxylic Acid and Analogous Structural Motifs

Strategies for the Construction of the 1-Benzofuran Core

The assembly of the 1-benzofuran scaffold is a well-explored field in synthetic organic chemistry, with numerous strategies developed to achieve this bicyclic heteroaromatic system. These methods often focus on the formation of the crucial C-O or C-C bonds that complete the furan (B31954) ring.

Intramolecular Cyclization and Annulation Protocols

Intramolecular cyclization is a cornerstone of benzofuran (B130515) synthesis, involving the formation of the heterocyclic ring from a suitably substituted benzene (B151609) precursor. These protocols are valued for their efficiency and atom economy. A common approach involves the reaction of 2-halophenols with alkynes, followed by an O-heterocyclization step. Another effective strategy is the base-promoted intramolecular cyclization of ortho-bromobenzylketones, which offers a transition-metal-free pathway to substituted benzofurans. This method has demonstrated wide substrate tolerability, providing the desired products in moderate to good yields.

Iron (III)-catalyzed halogenation of aryl ketones followed by an iron- or copper-catalyzed intramolecular O-arylation represents another powerful one-pot process for constructing the benzofuran ring. This approach allows for the linkage of an oxygen atom on a side chain to the benzene ring through a direct oxidative aromatic C–O bond formation.

Table 1: Examples of Intramolecular Cyclization Protocols for Benzofuran Synthesis

| Starting Material Type | Reagents/Conditions | Key Bond Formation | Ref. |

| o-Bromobenzylketones | Potassium t-butoxide | O-C2 | synarchive.com |

| 1-Arylketones | FeCl₃ (cat.), NIS; then CuI (cat.) | O-C7a | ijpcbs.com |

| o-Alkynylphenols | Transition metal catalyst | O-C2 | organic-chemistry.org |

| 2-Iodophenols and Terminal Alkynes | Pd/Cu catalyst (Sonogashira), then cyclization | C4-C5 (alkyne) & O-C2 | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Benzofuran Assembly

Transition metals play a pivotal role in modern organic synthesis, and the construction of the benzofuran nucleus is no exception. nih.gov Catalytic systems based on a variety of metals, including palladium, copper, rhodium, nickel, and ruthenium, have been extensively developed. nih.govhw.ac.uk

Palladium and copper are frequently used in tandem, particularly in Sonogashira coupling reactions between 2-iodophenols and terminal alkynes. nih.gov This initial coupling is followed by an intramolecular cyclization to furnish the benzofuran derivative. nih.gov Palladium-catalyzed processes, such as the intramolecular Heck reaction and direct C-H bond functionalization, have also proven effective for the synthesis of 2-substituted benzofurans from precursors like (Z)-2-bromovinyl phenyl ethers. Nickel catalysis has been utilized to activate intramolecular nucleophilic addition reactions, converting aryl halides to benzofuran derivatives. hw.ac.uk Similarly, ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by an oxygen-induced annulation provides a direct route to the benzofuran core. hw.ac.uk

Table 2: Selected Transition Metal-Catalyzed Reactions for Benzofuran Synthesis

| Catalyst System | Reactant Types | Reaction Type | Ref. |

| Palladium (e.g., Pd(OAc)₂) | Phenols, Bromoalkynes | Addition / C-H Functionalization | |

| Copper (e.g., CuI) | o-Halophenols, Alkynes | Coupling / Cyclization | nih.gov |

| Nickel (e.g., Ni(OTf)₂) | Aryl Halides, Aryl Ketones | Intramolecular Nucleophilic Addition | hw.ac.uk |

| Rhodium (e.g., [CpRhCl₂]₂) | Salicylic Acid Derivatives, Vinyl Carbonate | Vinylene Transfer / Annulation | jk-sci.com |

| Ruthenium (e.g., Ru-catalyst) | m-Hydroxybenzoic Acids, Alkynes | C-H Alkenylation / Annulation | hw.ac.uk |

| Iron/Copper | 1-Arylketones | Halogenation / Intramolecular O-arylation | ijpcbs.com |

Metal-Free and Organocatalytic Approaches to Benzofuran Synthesis

In response to the growing demand for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic strategies for benzofuran synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.

One notable metal-free approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. Base-mediated protocols, like the potassium tert-butoxide-catalyzed synthesis from o-bromobenzylvinyl ketones, provide a transition-metal-free route through intramolecular cyclization. hw.ac.uk

Organocatalysis has also emerged as a powerful tool. For instance, an enantioselective strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been developed for the construction of cyclopenta[b]benzofuran scaffolds via an intramolecular double cyclization. researchgate.net Furthermore, green protocols utilizing organocatalysts like 2,2,2-trifluoroacetophenone (B138007) in conjunction with hydrogen peroxide can achieve the synthesis of dihydrobenzofurans through the oxidation-cyclization of o-allylphenols. researchgate.net

Regioselective Introduction and Transformation of the Formyl (-CHO) Group at C2

The introduction of a formyl group at the C2 position of the benzofuran ring is a key step in synthesizing the target compound and its analogs. The C2 position is the most electron-rich and thus the most reactive site for electrophilic substitution. hw.ac.uk This functionalization can be achieved either by direct formylation of a pre-formed benzofuran ring or by synthesizing the ring with a suitable precursor group at C2 that can be later converted to an aldehyde.

Direct Formylation Techniques for 1-Benzofurans

Direct formylation methods introduce the -CHO group in a single step onto the benzofuran scaffold. These reactions are typically electrophilic aromatic substitutions that exploit the high nucleophilicity of the C2 position.

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com The benzofuran attacks this electrophilic reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the 2-formylbenzofuran. organic-chemistry.orgjk-sci.com

The Rieche formylation is another effective method, particularly for electron-rich aromatic compounds. wikipedia.org This reaction uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) tetrachloride. wikipedia.orgresearchgate.net

Table 3: Common Direct Formylation Methods for Aromatic Systems

| Reaction Name | Reagents | Electrophile | Key Features | Ref. |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Chloromethyliminium salt | Mild conditions, suitable for electron-rich heterocycles. | ijpcbs.comchemistrysteps.com |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Dichloromethyl cation equivalent | Effective for phenols and other electron-rich arenes. | synarchive.comwikipedia.org |

Precursor-Based Strategies for C2-Formyl Functionalization

An alternative to direct formylation is the synthesis of a benzofuran derivative with a functional group at the C2 position that can be chemically transformed into an aldehyde. This multi-step approach offers flexibility and can be advantageous if direct formylation is low-yielding or incompatible with other functional groups on the molecule.

Oxidation of a C2-Methyl Group: A 2-methylbenzofuran (B1664563) can serve as a precursor to the desired aldehyde. The methyl group can be oxidized to a formyl group using various oxidizing agents. Catalytic oxidation using systems like Mn(III) porphyrins with hydrogen peroxide has been studied for the oxidation of 2-methylbenzofuran. mdpi.com While this can lead to various products, controlled oxidation is a viable synthetic strategy. mdpi.com

Oxidation of a C2-Hydroxymethyl Group: The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. A 2-hydroxymethylbenzofuran can be readily oxidized to 2-formylbenzofuran using a range of mild reagents to avoid over-oxidation to the carboxylic acid. Common reagents for this conversion include pyridinium (B92312) chlorochromate (PCC), or conditions employed in Swern or Dess-Martin periodinane oxidations. youtube.com

Reduction of a C2-Carboxylic Acid Derivative: Benzofuran-2-carboxylic acid or its more reactive derivatives (e.g., esters or acid chlorides) can be partially reduced to the aldehyde. For example, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent further reduction to the alcohol. libretexts.org Alternatively, a benzofuran-2-carbonyl chloride can be reduced with a hindered, less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride. libretexts.org The synthesis of benzofuran-2-carboxylic acid and its esters is well-established, often starting from salicylaldehydes and α-bromo esters.

Strategies for the Incorporation and Derivatization of the Carboxylic Acid (-COOH) Group at C5

The introduction of a carboxylic acid group onto the benzene ring of the benzofuran system, specifically at the C5 position, is a key step in the synthesis of the target compound. This can be achieved through various synthetic strategies, including the oxidation of existing substituents or the direct introduction of the carboxyl group.

A common and reliable method for installing a carboxylic acid group on an aromatic ring is through the oxidation of a pre-existing, more reduced functional group at the desired position. For the synthesis of benzofuran-5-carboxylic acids, this typically involves the oxidation of a C5-alkyl or C5-formyl group. For example, a C5-methylbenzofuran could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Similarly, a C5-formylbenzofuran, if available, can be readily oxidized to the carboxylic acid functionality using milder oxidants such as silver oxide (Ag₂O) or potassium dichromate (K₂Cr₂O₇).

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the sensitive benzofuran ring system. The table below summarizes typical oxidation reactions applicable for this transformation.

| Starting Material (C5-Substituent) | Oxidizing Agent | Conditions | Product |

| 5-Methylbenzofuran | KMnO₄ | Basic, heat, then acid workup | Benzofuran-5-carboxylic acid |

| 5-Formylbenzofuran | Ag₂O, NaOH | Aqueous, room temperature | Benzofuran-5-carboxylic acid |

| 5-(Hydroxymethyl)benzofuran | PCC, CH₂Cl₂ | Room temperature | 5-Formylbenzofuran |

| 5-Acetylbenzofuran | NaOCl (Haloform reaction) | Basic, aqueous | Benzofuran-5-carboxylic acid |

This table presents generalized oxidation reactions based on standard organic chemistry principles, as specific examples for C5-benzofuran substituents were not detailed in the provided search results.

Directly introducing a carboxylic acid group onto the benzofuran skeleton at the C5 position represents a more atom-economical approach. This can be achieved through methods like direct C-H carboxylation or carbonylation of a C5-halo-benzofuran derivative.

Recent advances in catalysis have enabled the direct carboxylation of arenes. For instance, photocatalytic carboxylation using CO₂ has been reported for benzothiophenes, which are structurally analogous to benzofurans. A redox-neutral photocatalytic method successfully carboxylated a hydroxybenzothiophene at the 7-position (analogous to C5 in benzofuran), achieving a high yield. hw.ac.uk This suggests that similar strategies could be developed for the C5-carboxylation of benzofurans.

Alternatively, transition-metal-catalyzed carbonylation reactions are a powerful tool. A 5-bromo or 5-iodobenzofuran (B2523993) can be subjected to palladium-catalyzed carbonylation using carbon monoxide (CO) gas or a CO surrogate, in the presence of a suitable nucleophile (like water or an alcohol followed by hydrolysis), to yield the desired carboxylic acid or its ester. researchgate.net

| Method | Substrate | Catalyst/Reagents | Key Features |

| Photocatalytic Carboxylation | Benzofuran | Photoreductant, CO₂ | Direct C-H functionalization, potentially high regioselectivity. hw.ac.uk |

| Palladium-Catalyzed Carbonylation | 5-Iodobenzofuran | Pd catalyst (e.g., Pd(OAc)₂), CO source, Base | Well-established method for converting aryl halides to carboxylic acids. researchgate.net |

| Grignard Carboxylation | 5-Bromobenzofuran | Mg, THF then CO₂ | Classic method involving organometallic intermediate formation. |

Integrated Synthetic Pathways to 2-Formyl-1-benzofuran-5-carboxylic Acid

An integrated pathway for the synthesis of this compound involves a multi-step sequence where the benzofuran core is constructed while strategically introducing or unmasking the formyl and carboxylic acid groups. A plausible route can be designed starting from appropriately substituted phenol (B47542) and alkyne precursors.

One potential integrated pathway is outlined below:

Starting Material Selection : The synthesis could commence with a 4-hydroxy-3-iodobenzoic acid derivative (e.g., methyl 4-hydroxy-3-iodobenzoate). The ester group serves as a protected form of the final C5-carboxylic acid.

Sonogashira Coupling : The phenolic starting material can undergo a palladium-catalyzed Sonogashira coupling with a protected propargyl alcohol, such as 2-methyl-3-butyn-2-ol (B105114) or trimethylsilylacetylene. This step introduces the carbon framework that will become the furan ring.

Cyclization : The resulting 2-alkynylphenol intermediate is then subjected to a cyclization reaction, often catalyzed by a transition metal (e.g., copper or palladium), to form the benzofuran ring. At this stage, the molecule would be a methyl 2-substituted-benzofuran-5-carboxylate.

Deprotection and Oxidation : The substituent at the C2 position is then converted to the formyl group. For example, if 2-methyl-3-butyn-2-ol was used, the resulting 2-(1-hydroxy-1-methylethyl) group can be oxidatively cleaved using reagents like sodium periodate (B1199274) to yield the 2-formyl group.

Hydrolysis : Finally, the methyl ester at the C5 position is hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to yield the target molecule, this compound.

This approach integrates the formation of the heterocyclic system with the sequential installation of the required functional groups, providing a logical route to the desired product.

Stereoselective Synthesis and Chiral Resolution of Related Benzofuran Carboxylic Acids

While this compound is not a chiral molecule, the synthesis of related benzofuran carboxylic acids that do possess stereocenters is of significant interest, particularly in medicinal chemistry. Methodologies can be divided into stereoselective synthesis and the resolution of racemic mixtures.

Chiral Resolution: This is a common technique to separate enantiomers from a racemic mixture. For benzofuran carboxylic acids, the most prevalent method is the formation of diastereomeric salts. wikipedia.org The racemic carboxylic acid is treated with a chiral amine (a resolving agent), such as brucine (B1667951) or a chiral phenethylamine, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an acid.

An alternative resolution strategy involves converting the carboxylic acid into diastereomeric esters using a chiral alcohol. For instance, esterification with L-(-)-menthol has been used to resolve racemic carboxylic acid intermediates, which are then separated by chromatography. beilstein-journals.org

| Resolution Method | Chiral Auxiliary | Separation Technique | Key Principle |

| Diastereomeric Salt Formation | Chiral Amine (e.g., Brucine) | Fractional Crystallization | Differential solubility of diastereomeric salts. wikipedia.org |

| Diastereomeric Ester Formation | Chiral Alcohol (e.g., L-Menthol) | Column Chromatography | Differential polarity/retention of diastereomeric esters. beilstein-journals.org |

Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. For related benzofuran systems, methods have been developed to synthesize chiral 2-substituted benzofurans directly from carboxylic acids using microwave-assisted routes that proceed without racemization. organic-chemistry.org Such a strategy could be adapted by starting with a chiral precursor that contains the necessary functionality to be converted into a carboxylic acid group at a later stage, thereby preserving the stereochemical integrity of the molecule throughout the synthesis.

Chemical Reactivity and Advanced Transformations of 2 Formyl 1 Benzofuran 5 Carboxylic Acid

Reactivity Profiles of the C2-Formyl Group

The formyl group at the C2 position of the benzofuran (B130515) ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electron-donating nature of the benzofuran ring system.

The C2-formyl group readily undergoes nucleophilic addition reactions, a characteristic transformation of aldehydes. The carbon atom of the carbonyl group is electrophilic and reacts with a wide range of nucleophiles. This is followed by protonation of the resulting alkoxide to yield an alcohol.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are particularly useful for carbon-carbon bond formation. The 2-formyl group of 2-Formyl-1-benzofuran-5-carboxylic acid is a key substrate for several name reactions:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malonic acid and its esters, in the presence of a basic catalyst. damascusuniversity.edu.sysphinxsai.com This leads to the formation of a new carbon-carbon double bond. For instance, the reaction with indan-1,3-dione would yield a 2-(2-furfurylidene)indan-1,3-dione derivative. damascusuniversity.edu.sy These reactions are significant for synthesizing various heterocyclic compounds and molecules with potential biological activity. sphinxsai.com

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comorganic-chemistry.org The C2-formyl group can react with a phosphonium (B103445) ylide to form a substituted alkene, with the concomitant formation of triphenylphosphine (B44618) oxide. organic-chemistry.org This reaction is highly valuable for extending the carbon chain and introducing a variety of functionalized vinyl groups at the C2 position of the benzofuran ring. An intramolecular Wittig reaction approach has been utilized for the synthesis of 2-aryl/alkyl-7-methoxybenzofuran-5-carboxaldehydes. researchgate.net

Reductive Amination: This process involves the reaction of the formyl group with an amine to form an imine, which is then reduced in situ to the corresponding amine. This two-step, one-pot reaction is a powerful tool for the synthesis of secondary and tertiary amines.

| Reaction Type | Reagent | Product Type | Significance |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Indan-1,3-dione) | Cinnamaldehyde derivatives | C-C bond formation, synthesis of biologically active molecules damascusuniversity.edu.sysphinxsai.com |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes | C-C bond formation, synthesis of vinyl-benzofurans masterorganicchemistry.comorganic-chemistry.orgresearchgate.net |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH3CN) | Substituted Amines | C-N bond formation, synthesis of benzofuran-containing amines |

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a hydroxymethyl group, provided that the reaction conditions are chosen carefully to avoid transformations of the existing carboxylic acid moiety at the C5 position.

Selective Oxidation: The oxidation of the C2-formyl group to a second carboxylic acid function, yielding a benzofuran-2,5-dicarboxylic acid, can be achieved using various oxidizing agents. The selective oxidation of a formyl group in the presence of other oxidizable groups can be challenging. However, methods developed for the oxidation of 5-formyl-2-furancarboxylic acid could be adapted. For instance, oxidation using a catalyst system such as Co(II), Mn(II), and Ce(III) salts in the presence of oxygen can selectively convert the aldehyde to a carboxylic acid. epo.org

Selective Reduction: The reduction of the C2-formyl group to a primary alcohol (2-hydroxymethyl-1-benzofuran-5-carboxylic acid) can be accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, as it is generally selective for aldehydes and ketones over carboxylic acids under controlled conditions.

| Transformation | Reagent | Product | Key Consideration |

| Selective Oxidation | Co(II)/Mn(II)/Ce(III) salts, O2 | Benzofuran-2,5-dicarboxylic acid | Avoiding over-oxidation and side reactions epo.org |

| Selective Reduction | Sodium Borohydride (NaBH4) | 2-Hydroxymethyl-1-benzofuran-5-carboxylic acid | Chemoselectivity over the carboxylic acid group |

Reactivity Profiles of the C5-Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile functional group that can be converted into a variety of derivatives, providing access to a wide range of benzofuran-based compounds with diverse properties and applications.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification). masterorganicchemistry.comchemguide.co.uk This reaction is typically carried out by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid. The esterification of 2-formyl-furan-5-carboxylic acid has been shown to proceed to near completion, indicating a favorable equilibrium for ester formation. google.com

Amidation: The formation of amides from the C5-carboxylic acid can be achieved by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride. rsc.orgresearchgate.net One-pot procedures for the direct condensation of carboxylic acids and amines have also been developed. rsc.orgnih.gov

Anhydride (B1165640) Formation: The carboxylic acid can be converted into a mixed anhydride by reacting it with an acid chloride, such as pivaloyl chloride, in the presence of a tertiary amine base like triethylamine. google.com Symmetrical anhydrides can also be formed. These anhydrides are highly reactive intermediates that can be used for acylation reactions. thieme-connect.detcichemicals.com

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, SOCl2) | Amide |

| Anhydride Formation | Acid Chloride, Base (e.g., Triethylamine) | Mixed or Symmetrical Anhydride |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). While simple aromatic carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, often requiring high temperatures or the presence of a catalyst. The mechanism of decarboxylation of aromatic carboxylic acids can proceed through an electrophilic substitution mechanism where a proton replaces the carboxyl group.

The synthetic utility of decarboxylation of this compound would be the formation of 2-formyl-1-benzofuran. This can be a useful transformation if the C5-unsubstituted benzofuran is the desired product. The decarboxylation of heteroaromatic carboxylic acids can be catalyzed by silver carbonate in the presence of acetic acid in DMSO. organic-chemistry.org Another method involves heating the carboxylic acid with soda lime. libretexts.org

The carboxylic acid group can be derivatized to enhance its detectability and improve its chromatographic properties for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).

For HPLC Analysis: Derivatization with fluorescent tags allows for sensitive detection. Reagents such as benzofurans can be used for fluorescence detection. researchgate.net Other derivatizing agents include 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net

For Mass Spectrometry Analysis: Derivatization can improve ionization efficiency and fragmentation patterns in MS. Benzofurazan-based reagents have been developed for the derivatization of carboxylic acids for electrospray ionization-mass spectrometry (ESI-MS), allowing for detection in the femtomole range. nih.gov

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC with Fluorescence Detection | Reaction with fluorescent tagging reagents (e.g., benzofurans, dansyl chloride) | Increased sensitivity and selectivity of detection researchgate.net |

| Mass Spectrometry (ESI-MS) | Reaction with benzofurazan-based reagents | Improved ionization and fragmentation, enabling trace analysis nih.gov |

Reactivity of the 1-Benzofuran Core with Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of the inherent reactivity of the benzofuran ring system and the strong deactivating and directing effects of the formyl and carboxyl substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution:

The benzene ring of the benzofuran nucleus is generally less reactive towards electrophiles compared to the furan (B31954) ring. In the case of this compound, the presence of two potent electron-withdrawing groups—the formyl group (-CHO) at position 2 and the carboxylic acid group (-COOH) at position 5—further deactivates the entire aromatic system towards electrophilic attack. Both the -CHO and -COOH groups are meta-directing deactivators on a simple benzene ring. nih.govmdpi.com

In this substituted benzofuran, the directing effects of these groups on the benzene moiety must be considered. The formyl group at C2 primarily deactivates the furan ring but also exerts an influence on the benzene ring. The carboxylic acid at C5 strongly deactivates the benzene ring. Electrophilic substitution, if it occurs, is predicted to proceed at the position that is meta to the carboxylic acid group and least deactivated by the combined influence of both substituents. The available positions on the benzene ring are C4, C6, and C7.

Based on the directing effects, the C4 and C6 positions are ortho and para to the deactivating carboxyl group, respectively, and are thus strongly deactivated. The C7 position is also influenced by the deactivating groups. However, considering the meta-directing nature of the carboxyl group, any potential electrophilic substitution would likely be directed away from the C4 and C6 positions. The precise outcome of electrophilic substitution on this highly deactivated system would necessitate harsh reaction conditions and may result in a mixture of products or no reaction at all.

Nucleophilic Aromatic Substitution:

Conversely, the presence of the electron-withdrawing formyl and carboxyl groups activates the benzene ring towards nucleophilic aromatic substitution (SNA r). researchgate.net These groups can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. For a nucleophilic attack to occur, a suitable leaving group, such as a halogen, must be present on the benzene ring.

Assuming a derivative of this compound with a leaving group on the benzene ring, the regioselectivity of the nucleophilic attack would be determined by the positions that best stabilize the intermediate carbanion. The electron-withdrawing effects of both the formyl and carboxyl groups would be most effective at stabilizing a negative charge at the positions ortho and para to them. Therefore, a leaving group at the C4 or C6 position would be most susceptible to nucleophilic displacement. The specific site of substitution would depend on the location of the leaving group and the reaction conditions.

| Reaction Type | Substituent Effects | Predicted Position(s) of Attack | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -CHO (at C2) and -COOH (at C5) are strong deactivators. | Highly disfavored. If forced, substitution may occur at positions meta to the deactivating groups, but regioselectivity is difficult to predict precisely. | Harsh reaction conditions would be required, likely leading to low yields and potential side reactions. |

| Nucleophilic Aromatic Substitution | -CHO (at C2) and -COOH (at C5) are strong activators. | C4 and C6 (requires a leaving group at these positions). | The reaction is facilitated by the stabilization of the Meisenheimer intermediate by the electron-withdrawing groups. |

Furan Ring Opening and Rearrangement Pathways

The furan ring of benzofurans, while aromatic, is susceptible to ring-opening reactions under various conditions, a reactivity that is significantly influenced by the nature of its substituents. In this compound, the electron-withdrawing nature of the formyl group at the 2-position is expected to have a profound effect on the stability and reactivity of the furan ring.

Furan ring-opening in benzofuran derivatives can be initiated by both nucleophilic and electrophilic attacks, as well as through transition-metal-catalyzed processes. For instance, nickel-catalyzed ring-opening of benzofurans has been reported to yield ortho-functionalized phenols. acs.org The presence of a strong electron-withdrawing group at C2, such as the formyl group, can make the C2-O bond more susceptible to cleavage.

Under acidic conditions, protonation of the furan oxygen can facilitate nucleophilic attack and subsequent ring opening. Conversely, under basic conditions, the formyl group could potentially be a site for nucleophilic addition, which might initiate a cascade of reactions leading to the opening of the furan ring.

Rearrangement reactions of the benzofuran skeleton can also occur, often under acidic or thermal conditions. These rearrangements can involve the migration of substituents or a more profound skeletal reorganization. For instance, the rearrangement of coumarins (benzopyran-2-ones) to benzofuran derivatives has been observed. mdpi.com While not a direct rearrangement of the benzofuran itself, it highlights the potential for interconversion between related heterocyclic systems. In the context of this compound, the specific rearrangement pathways would be highly dependent on the reaction conditions and the reagents employed.

Ring-Cleavage and Skeletal Rearrangement Reactions Involving the Benzofuran System

Beyond the opening of the furan ring, more extensive ring-cleavage and skeletal rearrangement reactions can occur in the benzofuran system, particularly under energetic conditions or in the presence of specific catalysts. These transformations can lead to the formation of diverse and structurally complex molecules.

The cleavage of the C-O bond within the furan ring is a key step in many of these reactions. researchgate.net Transition metal catalysis has been shown to be effective in promoting the ring-opening of benzofurans. For example, nickel catalysis can lead to the formation of various ortho-substituted phenols. acs.org The presence of electron-withdrawing groups can influence the feasibility and outcome of such catalytic cycles.

| Reaction Type | Potential Conditions | Expected Outcome | Influence of Substituents |

|---|---|---|---|

| Furan Ring Opening | Acidic or basic hydrolysis, Transition-metal catalysis (e.g., Ni) | Formation of a substituted o-hydroxystyrene derivative. | The 2-formyl group may activate the furan ring towards nucleophilic attack and C2-O bond cleavage. |

| Skeletal Rearrangement | Strong acid/base catalysis, Thermal or photochemical conditions | Formation of isomeric heterocyclic or carbocyclic structures. | The electron-withdrawing groups will direct the rearrangement pathways by influencing the stability of intermediates. |

| Ring Cleavage | Oxidative cleavage (e.g., ozonolysis), Reductive cleavage | Cleavage of one or both rings to form acyclic products. | The substituents will affect the reactivity of the double bonds towards cleavage reagents. |

Mechanistic Elucidation of Reactions Involving 2 Formyl 1 Benzofuran 5 Carboxylic Acid

Detailed Mechanistic Pathways in Benzofuran (B130515) Synthesis

The construction of the benzofuran ring system can be achieved through various synthetic strategies, each with a distinct mechanistic pathway. While a specific, documented synthesis for 2-Formyl-1-benzofuran-5-carboxylic acid is not detailed in the provided context, the general mechanisms for forming the benzofuran scaffold are well-established and applicable. These syntheses often begin with ortho-substituted phenols, particularly salicylaldehyde (B1680747) derivatives.

Acid-Catalyzed Cyclization: One common approach involves the acid-catalyzed cyclization of an acetal (B89532) precursor. wuxiapptec.com The mechanism initiates with the protonation of the acetal under acidic conditions, followed by the elimination of an alcohol molecule (e.g., methanol) to generate a reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is often the regioselectivity-determining step. Subsequent elimination of a second alcohol molecule and deprotonation re-aromatizes the system, yielding the final benzofuran product. wuxiapptec.com Computational studies, using quantum mechanics to analyze the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can predict the regioselectivity of the cyclization by comparing the activation energies for attacks at different positions on the phenyl ring. wuxiapptec.com

Metal-Catalyzed Syntheses: Palladium- and copper-based catalysts are frequently employed in benzofuran synthesis. nih.gov A prominent example is the Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper iodide. nih.gov This is followed by an intramolecular cyclization to form the benzofuran ring. nih.govrsc.org Another pathway involves the copper-catalyzed reaction of salicylaldehydes with compounds that generate alkynes in situ, such as calcium carbide. nih.gov The proposed mechanism for some copper-catalyzed reactions involves the formation of an iminium ion from the salicylaldehyde, which is then attacked by a copper acetylide species. nih.gov This is followed by an intramolecular cyclization and isomerization to yield the benzofuran derivative. nih.gov

Catalyst-Free Cascade Reactions: Benzofuran derivatives can also be synthesized without a metal catalyst. One such method involves the reaction between salicylaldehydes and nitroepoxides in the presence of a base like potassium carbonate (K₂CO₃). acs.orgnih.govacs.org A plausible mechanism suggests that the phenoxide, formed by the deprotonation of the salicylaldehyde, acts as a nucleophile. It attacks the epoxide ring, leading to a cascade of reactions that ultimately form the benzofuran structure. acs.orgnih.govacs.org Evidence for this type of mechanism can be provided by isolating critical intermediates or by detecting reaction byproducts, such as the acetate (B1210297) anion, using techniques like Fourier-transform infrared (FTIR) spectroscopy. acs.org

| Synthesis Strategy | Key Reactants | Catalyst/Reagent | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Aryl Ether Acetal | Polyphosphoric Acid (PPA) | Protonation, Oxonium ion formation, Intramolecular nucleophilic attack, Dehydration | wuxiapptec.com |

| Palladium/Copper Co-catalyzed Sonogashira Coupling | Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI, Triethylamine | Oxidative addition, Transmetalation, Reductive elimination, Intramolecular cyclization | nih.gov |

| Copper-Catalyzed One-Pot Reaction | Salicylaldehydes, Amines, Calcium Carbide | Copper Bromide (CuBr) | Iminium ion formation, Attack by copper acetylide, Intramolecular cyclization, Isomerization | nih.gov |

| Catalyst-Free Cascade Reaction | Salicylaldehydes, Nitroepoxides | Potassium Carbonate (K₂CO₃) | Nucleophilic attack by phenoxide, Ring opening, Cascade reaction | acs.orgnih.govacs.org |

Mechanistic Understanding of Functional Group Interconversions

The chemical reactivity of this compound is dominated by its two functional groups: the aldehyde (formyl) group at the C-2 position and the carboxylic acid group at the C-5 position. Understanding the mechanisms of their interconversions is key to synthesizing a wide array of derivatives.

Reactions of the Formyl Group: The aldehyde group is a versatile handle for C-C bond formation. For instance, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org The mechanism begins with the deprotonation of the active methylene compound to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group to form an alkoxide intermediate. Protonation of the alkoxide yields an aldol-type adduct, which readily undergoes dehydration (elimination of water) to produce a new C=C double bond. rsc.org

Reactions of the Carboxylic Acid Group: The carboxylic acid group can be converted into various derivatives, such as esters and amides. Esterification, typically carried out under acidic conditions (Fischer esterification), involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

A common route to accessing the carboxylic acid is through the hydrolysis of a corresponding ester precursor. researchgate.net Base-mediated hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel an alkoxide ion. A final, rapid acid-base reaction between the newly formed carboxylic acid and the alkoxide base yields the carboxylate salt and an alcohol. Acidification in a separate workup step then produces the final carboxylic acid. researchgate.netnih.gov

| Transformation | Functional Group Involved | Typical Reagents | Mechanism Class | Key Mechanistic Steps | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Formyl | Active methylene compound (e.g., malonic acid), Base (e.g., piperidine) | Nucleophilic Addition-Elimination | Carbanion formation, Nucleophilic attack on carbonyl, Aldol addition, Dehydration | rsc.org |

| Esterification (Fischer) | Carboxylic Acid | Alcohol, Strong Acid (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Carbonyl protonation, Nucleophilic attack by alcohol, Proton transfer, Elimination of water | |

| Ester Hydrolysis (Base-mediated) | Ester (precursor to Carboxylic Acid) | Base (e.g., NaOH, KOH), then Acid | Nucleophilic Acyl Substitution | Nucleophilic attack by hydroxide, Tetrahedral intermediate formation, Elimination of alkoxide, Acidification | researchgate.netnih.gov |

Spectroscopic and Kinetic Studies for Reaction Mechanism Determination

The elucidation of the reaction mechanisms discussed above relies heavily on experimental evidence derived from spectroscopic and kinetic studies. These techniques allow chemists to identify intermediates, understand reaction rates, and infer the sequence of bond-forming and -breaking events.

Spectroscopic Methods: Spectroscopic techniques are invaluable for identifying transient species and reaction products, thereby supporting or refuting proposed mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of intermediates that can be isolated from a reaction mixture. acs.org By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, the precise connectivity and stereochemistry of a molecule can be established, providing concrete evidence for a particular point in a mechanistic pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for monitoring the progress of a reaction by observing the appearance and disappearance of functional groups. For example, in a catalyst-free benzofuran synthesis, FTIR was used to detect the released acetate anion, providing evidence for the proposed cascade mechanism. acs.org

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to study the electronic structure of reactants, intermediates, and products. The formation of conjugated systems during a reaction, such as the benzofuran ring, often leads to characteristic changes in the UV-Vis absorption spectrum that can be monitored over time. researchgate.net

Kinetic Studies: Kinetic studies measure reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. This information is crucial for understanding the transition states and rate-determining steps of a mechanism. For the acid-catalyzed cyclization to form benzofurans, theoretical calculations based on the Arrhenius equation can be used to estimate the difference in activation energy between competing pathways. wuxiapptec.com For instance, a calculated activation energy difference of 0.94 kcal/mol at 110 °C was shown to be consistent with an experimentally observed product ratio of approximately 1:5, validating the proposed mechanistic model and the role of the oxonium ion intermediate in determining regioselectivity. wuxiapptec.com By comparing experimentally determined rate laws with those predicted by different proposed mechanisms, it is possible to identify the most plausible reaction pathway.

Theoretical and Computational Chemistry Studies on 2 Formyl 1 Benzofuran 5 Carboxylic Acid

Quantum Mechanical Calculations (DFT, Ab Initio) for Molecular Structure and Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the optimized geometric structure and energetic stability of a molecule. For benzofuran (B130515) derivatives, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) or UB3LYP/6-31G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net

These calculations solve the Schrödinger equation to find the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For the related compound 1-benzofuran-2-carboxylic acid, DFT calculations have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net The molecule is found to be planar, a feature that influences its electronic and stacking properties. researchgate.net A similar planarity would be expected for 2-Formyl-1-benzofuran-5-carboxylic acid due to the rigid fused ring system and conjugated substituents.

The optimized geometric parameters for the analogue 1-benzofuran-2-carboxylic acid provide a template for understanding the expected structural features of the target molecule.

Table 1: Selected Calculated Geometric Parameters for Analogue Compound 1-Benzofuran-2-carboxylic acid Data based on DFT/UB3LYP/6-31G(d,p) calculations. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.37 Å |

| C8-O1 | 1.38 Å | |

| C9-O1 | 1.36 Å | |

| C10-O2 | 1.22 Å | |

| C10-O3 | 1.36 Å | |

| Bond Angle | C2-C8-O1 | 105.8° |

| C2-C10-O2 | 125.1° | |

| C2-C10-O3 | 112.5° |

Note: Atom numbering is specific to the cited study on 1-benzofuran-2-carboxylic acid.

Analysis of Conformational Preferences and Molecular Dynamics Simulations

The presence of rotatable bonds, specifically in the carboxylic acid and formyl groups, allows for different conformations of this compound. The orientation of the hydroxyl group in the carboxylic acid moiety (syn vs. anti) is a key conformational feature. Theoretical studies on similar carboxylic acids often show that the syn conformation, where the O-H bond is oriented toward the carbonyl oxygen, is energetically favored due to the formation of an intramolecular hydrogen bond.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, especially in a solvent environment. mdpi.com An MD simulation would reveal the stability of different conformers, the flexibility of the substituent groups, and how the molecule interacts with surrounding solvent molecules. For benzofuran derivatives, MD simulations have been used to assess the stability of inhibitor-protein complexes, highlighting the importance of understanding the molecule's dynamic behavior in biological systems. mdpi.com

Electronic Structure Descriptors: Frontier Molecular Orbitals (FMO) and Natural Bond Orbital (NBO) Analysis

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For the related 1-benzofuran-2-carboxylic acid, DFT calculations have determined these values, which can be used to infer the properties of the target compound. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for Analogue 1-Benzofuran-2-carboxylic acid Data based on DFT/UB3LYP/6-31G(d,p) calculations. researchgate.net

| Property | Value |

|---|---|

| EHOMO | -6.367 eV |

| ELUMO | -1.632 eV |

| Energy Gap (ΔE) | 4.735 eV |

| Ionization Potential (I) | 6.367 eV |

| Electron Affinity (A) | 1.632 eV |

| Global Hardness (η) | 2.367 |

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.net NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, aligning with the familiar Lewis structure concept. This analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, providing insight into the stability conferred by specific intramolecular interactions. researchgate.net

Computational Prediction of Spectroscopic Parameters (Vibrational, NMR, Electronic)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Theoretical spectra are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. For 1-benzofuran-2-carboxylic acid, the calculated vibrational frequencies show good agreement with experimental FT-IR data. researchgate.net Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic and aldehyde groups, and various C-C and C-O stretching and bending modes of the benzofuran ring.

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm-1) for Analogue 1-Benzofuran-2-carboxylic acid Data from a study using DFT/UB3LYP/6-31G(d,p) methods. researchgate.net

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| O-H Stretch | 3448 | 3442 |

| C-H Stretch (Aromatic) | 3106 | 3105 |

| C=O Stretch (Carboxylic) | 1751 | 1720 |

| C=C Stretch (Aromatic) | 1604 | 1602 |

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application of computational chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used. Calculations are typically performed on an ensemble of low-energy conformers, and the final predicted shifts are Boltzmann-weighted averages. github.io This process is crucial for structural elucidation and for distinguishing between isomers.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax). This analysis helps understand the electronic structure and the nature of the molecular orbitals involved in the transitions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, the MEP map would show significant negative potential (red) around the carbonyl oxygen atoms of both the formyl and carboxylic acid groups. The most positive potential (blue) would be located on the hydroxyl hydrogen of the carboxylic acid group, confirming its high acidity. researchgate.net This visual information provides immediate insight into the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net

Applications and Advanced Materials Chemistry of 2 Formyl 1 Benzofuran 5 Carboxylic Acid As a Versatile Chemical Scaffold

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The dual reactivity of 2-Formyl-1-benzofuran-5-carboxylic acid makes it an invaluable intermediate in the synthesis of larger, more complex heterocyclic systems. The aldehyde and carboxylic acid groups can be selectively or simultaneously reacted to construct new fused or linked ring systems.

For instance, the aldehyde group is a key participant in condensation and cyclization reactions. A notable example is the Friedländer annulation, which can be adapted to synthesize quinoline (B57606) derivatives. While not starting from the exact title compound, a similar strategy involves the one-pot reaction of an appropriate quinoline precursor with substituted salicylaldehydes to yield 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. beilstein-journals.org This reaction proceeds through an initial Williamson ether synthesis, followed by hydrolysis and an intramolecular cyclization where the aldehyde group of the salicylaldehyde (B1680747) reacts to form the furan (B31954) ring fused to the quinoline system. beilstein-journals.org This demonstrates how a formyl group on a phenolic precursor is crucial for the construction of the benzofuran (B130515) ring itself, which is then linked to another complex heterocycle.

The carboxylic acid moiety offers another handle for elaboration, typically through the formation of amide or ester bonds, linking the benzofuran scaffold to other heterocyclic units. The combination of these reactions allows for the generation of intricate molecular architectures that are of significant interest in medicinal chemistry.

Table 1: Examples of Complex Heterocyclic Systems Derived from Benzofuran Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-chloromethylquinoline + salicylaldehyde | One-pot Williamson ether synthesis, hydrolysis, intramolecular cyclization | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acid | beilstein-journals.org |

| o-(1-alkynyl)anisoles | p-toluenesulfonic acid-mediated cyclization | 2-Arylsubstituted benzofurans | beilstein-journals.org |

| 2-hydroxybenzophenones | Rearrangement and cyclization with Corey–Chaykovsky reagent | 2-Arylbenzo[b]furans | beilstein-journals.org |

Development of Chemical Libraries and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The benzofuran scaffold is an excellent core structure for DOS due to its biological relevance and synthetic tractability. acs.orgresearchgate.net this compound is an ideal starting point for building such chemical libraries.

The two functional groups allow for a divergent synthetic approach. The carboxylic acid can be converted into a wide array of amides or esters by reacting it with a library of amines or alcohols. acs.org This "amide coupling" is a robust and widely used reaction in medicinal chemistry. nih.gov Simultaneously or sequentially, the formyl group can be derivatized through reactions such as:

Reductive amination: Reaction with various primary or secondary amines to produce a diverse set of amino derivatives.

Wittig reaction: To introduce a variety of carbon-carbon double bonds.

Condensation reactions: With active methylene (B1212753) compounds to form new ring systems or extended conjugated systems.

This strategy allows for the rapid generation of a large number of distinct compounds from a single, common intermediate. Research has demonstrated the preparation of libraries based on 3-carboxy-2-aryl-benzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids, and various amines, resulting in lead-like compounds with a range of physicochemical properties. acs.orgresearchgate.net This highlights the utility of the carboxylic acid group as an anchor for diversification.

Utilization in the Design of Scaffolds with Defined Chemical Properties for Material Science

Benzofuran derivatives are increasingly recognized for their applications in materials science, particularly in the field of organic electronics. alfa-chemistry.comnumberanalytics.com Their rigid, planar structure and aromatic nature facilitate π-π stacking and efficient charge transport, making them suitable components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comingentaconnect.com Benzofuran-containing materials often exhibit high fluorescence quantum yields, tunable emission wavelengths, and good thermal stability. alfa-chemistry.comnumberanalytics.com

This compound can serve as a monomer or a precursor for functional polymers and materials. The carboxylic acid and formyl groups provide reactive sites for polymerization reactions.

Polyester/Polyamide Formation: The carboxylic acid can undergo polycondensation reactions with diols or diamines to form polyesters or polyamides, incorporating the rigid, photo-active benzofuran unit into the polymer backbone.

Functionalization of Polymers: The compound can be attached as a pendant group to a polymer backbone, imparting specific optical or electronic properties to the material. For example, poly(benzofuran-co-arylacetic acid) is a polymer containing lactone and carboxylic acid functionalities that allows for the creation of materials with tailored properties. researchgate.net

Cationic polymerization of benzofuran itself yields rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.govacs.org By creating derivatives from this compound, it is possible to design polymers with specific functionalities for advanced applications, such as sensors or components in renewable energy systems. nih.gov

Precursor for Compounds Demonstrating Modulatory Activities on Biomolecular Targets

The benzofuran scaffold is a common feature in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Consequently, derivatives of this compound are excellent candidates for the development of novel therapeutic agents that can modulate the activity of specific biomolecular targets.

The synthesis of such compounds involves the chemical modification of the formyl and carboxylic acid groups to create structures that can interact with the binding sites of proteins or other biological macromolecules. For example, benzofuran derivatives have been identified as agonists for the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing an immune response against viral infections. nih.gov Several benzofuran derivatives have shown potent antiviral activity against human coronaviruses, including SARS-CoV-2, by activating this pathway. nih.gov

Other research has focused on developing benzofuran-based compounds as:

Antimicrobial agents: By incorporating moieties known to interfere with bacterial or fungal growth. nih.gov

Anticancer agents: Designing molecules that inhibit specific enzymes or pathways crucial for cancer cell proliferation. nih.gov

The derivatization of the benzofuran core allows for the fine-tuning of a compound's pharmacological properties, making this compound a valuable starting point for structure-activity relationship (SAR) studies in drug discovery.

Derivatization for Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzofuran ring system makes it an attractive fluorophore for the development of chemical sensors and fluorescent probes. chemisgroup.usresearchgate.net These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. chemisgroup.us The design of such a sensor typically involves coupling the benzofuran fluorophore to a receptor unit that selectively binds the target analyte.

This compound is an excellent platform for creating such sensors. The formyl and carboxylic acid groups can be readily derivatized to introduce specific binding sites. For example:

The aldehyde can be converted into a Schiff base by reaction with an amine. If the amine contains chelating groups (e.g., pyridine, other nitrogen or oxygen donors), the resulting molecule can act as a sensor for metal ions.

The carboxylic acid can be converted into an amide, linking the benzofuran to a different receptor moiety.

Benzofuran-based chemosensors have been successfully developed for the detection of various metal ions, including Fe³⁺, Pd²⁺, and Ag(I). chemisgroup.usresearchgate.netresearchgate.net These sensors can operate through different mechanisms, such as "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) upon binding to the analyte. chemisgroup.usresearchgate.net

Table 2: Examples of Benzofuran-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Benzofuran-2-boronic acid | Pd²⁺ | "Turn-on" fluorescence | 9.8 nM | chemisgroup.usresearchgate.net |

| Benzofuran glycinamide (B1583983) derivative | Fe³⁺ | "Turn-off" fluorescence | 43 nM | chemisgroup.usresearchgate.net |

| Benzofuran-β-alaninamide derivative | Fe³⁺ | "Turn-on" fluorescence | Not specified | chemisgroup.usresearchgate.net |

| Phthalocyanine bearing benzofuran derivative | Ag(I) | Fluorescence quenching | Not specified | itu.edu.tr |

Future Research Directions and Perspectives in the Chemistry of 2 Formyl 1 Benzofuran 5 Carboxylic Acid

Exploration of Sustainable and Green Synthetic Methodologies

The future of synthesizing 2-Formyl-1-benzofuran-5-carboxylic acid and its derivatives is intrinsically linked to the development of environmentally benign and efficient chemical processes. Green chemistry principles are increasingly guiding synthetic strategies to minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on:

One-Pot Syntheses: Developing multi-component reactions where the benzofuran (B130515) core is assembled and functionalized in a single, continuous process, thereby reducing the need for intermediate purification steps and minimizing solvent waste.

Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasonication to accelerate reaction times and improve yields compared to conventional heating methods. These techniques often lead to cleaner reactions with fewer byproducts.

Benign Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or bio-derived solvents to reduce the environmental impact of the synthetic process.

Catalyst-Free Reactions: Exploring synthetic routes that proceed efficiently without the need for a catalyst, which can simplify purification and reduce costs associated with catalyst sourcing and disposal.

| Green Synthesis Approach | Potential Advantage | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Accelerated formation of the benzofuran ring and subsequent functionalization. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates. | Potentially improved efficiency in heterogeneous catalytic reactions for derivatization. |

| Synthesis in Green Solvents | Reduced environmental impact, improved safety profile. | Facilitating cleaner reaction profiles and easier product isolation. |

| Catalyst-Free Synthesis | Simplified purification, cost reduction, avoidance of metal contamination. | Streamlining the synthesis of the core structure or its simple derivatives. |

Development of Novel Catalytic Systems for Functionalization

The aldehyde and carboxylic acid moieties of this compound are prime targets for chemical modification. The development of novel catalytic systems is crucial for selectively and efficiently transforming these functional groups to create diverse molecular architectures.

Key areas for future catalytic research include:

Selective C-H Functionalization: Designing catalysts, particularly those based on palladium, that can direct the functionalization of specific C-H bonds on the benzofuran core. This allows for the introduction of aryl or other groups at positions that are otherwise difficult to access, enabling the synthesis of complex derivatives from a simple precursor.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel transformations under mild conditions. This approach can be used for a variety of reactions, including alkylation, arylation, and amination, expanding the toolkit for modifying the benzofuran scaffold.

Biocatalysis: Employing enzymes or whole-cell systems to perform highly selective and stereospecific transformations. Biocatalysts could be used, for example, for the asymmetric reduction of the formyl group or for the enzymatic amidation of the carboxylic acid, providing access to chiral molecules.

Dual Catalysis: Combining two different types of catalysts in a single reaction vessel to facilitate tandem or sequential reactions. This can enable the construction of complex molecules in a more streamlined fashion.

| Catalytic System | Transformation | Potential Application |

| Palladium Catalysis | C-H Arylation | Introduction of diverse aryl groups at the C3 position of the benzofuran ring. |

| Gold/Silver Catalysis | Cyclization Reactions | Formation of the benzofuran nucleus from acyclic precursors. |

| Brønsted/Lewis Acids | Condensation Reactions | Catalyzing reactions involving the formyl group, such as Knoevenagel condensations. |

| Biocatalysts (e.g., Oxidases) | Oxidation/Reduction | Selective oxidation of aldehydes or reduction to alcohols under mild, aqueous conditions. |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

As synthetic methodologies become more sophisticated, the need for advanced analytical techniques to monitor reactions in real-time and to thoroughly characterize complex products becomes paramount.

Future directions in this area will likely involve:

In-situ Spectroscopy: The use of techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) to monitor the progress of reactions in real-time. This allows for precise determination of reaction kinetics and endpoints, leading to better optimization and control.

High-Resolution Mass Spectrometry (HRMS): Employing HRMS for the accurate mass determination of intermediates and final products, which is essential for confirming elemental compositions and identifying unknown byproducts.

Advanced NMR Techniques: Utilizing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously determine the structure of novel and complex derivatives of this compound.

Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, which is crucial for understanding the stereochemistry and conformation of new molecules.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods allow for the in silico design of novel molecules and the prediction of their properties before they are synthesized in the laboratory, saving significant time and resources.

Future research will leverage computational approaches for:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure and reactivity of this compound and its derivatives. This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding reaction mechanisms.

Molecular Docking: In the context of drug discovery, molecular docking simulations can be used to predict how well novel derivatives will bind to a specific biological target, such as an enzyme or a receptor. This allows for the rational design of molecules with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of benzofuran derivatives with their observed chemical reactivity or biological activity. These models can then be used to predict the properties of yet-to-be-synthesized compounds.

Virtual Screening: Employing computational methods to screen large virtual libraries of potential derivatives of this compound to identify candidates with desired properties for subsequent synthesis and testing.

Integration with Automated Synthesis and High-Throughput Screening for Chemical Discovery

The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing the process of chemical discovery. This combination allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of molecules with interesting properties.

Future perspectives in this domain include:

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis of libraries of derivatives based on the this compound scaffold. These platforms can perform reactions, purifications, and analyses with minimal human intervention.

High-Throughput Screening (HTS): Screening the synthesized libraries against a variety of biological targets or for specific material properties. HTS can rapidly identify "hit" compounds that can then be further optimized.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of benzofuran derivatives. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and easier scalability.

Machine Learning and AI: Employing machine learning algorithms to analyze the large datasets generated from HTS to identify structure-activity relationships and to guide the design of the next generation of compounds for synthesis.

| Technology | Application | Benefit |

| Automated Synthesis | Library Generation | Rapid creation of a diverse set of derivatives for screening. |

| High-Throughput Screening | Biological/Materials Testing | Fast identification of lead compounds from large libraries. |

| Flow Chemistry | Scalable Synthesis | Improved control, safety, and scalability of chemical production. |

| Machine Learning | Data Analysis & Design | Prediction of active compounds and optimization of molecular design. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-1-benzofuran-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves formylation of 1-benzofuran-5-carboxylic acid derivatives. A Vilsmeier-Haack reaction using POCl₃ and DMF is a common approach for introducing the formyl group. Optimization includes controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Characterization should use NMR (¹H/¹³C) to confirm the formyl proton (δ 9.8–10.2 ppm) and carboxylic acid functionality .

- Key Considerations : Monitor reaction progress via TLC to avoid over-oxidation or side reactions. Adjust solvent polarity to improve yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the formyl group (δ ~10.1 ppm) and aromatic protons (δ 6.8–8.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for C₁₀H₆O₄: 190.0266).

- FT-IR : Look for carbonyl stretches (formyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the formyl group.

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid exposure to moisture, strong bases (risk of decarboxylation), or reducing agents (formyl group reactivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., standardized solvent systems, calibrated equipment).

- Data Validation : Cross-reference with high-quality databases (PubChem, ECHA) and peer-reviewed literature. Use DSC for precise melting point determination and compare with computational predictions (e.g., ChemAxon or ACD/Labs software) .

- Collaborative Verification : Share samples with independent labs for comparative analysis.

Q. What experimental strategies can elucidate the reactivity of the formyl group in catalytic or multicomponent reactions?

- Methodological Answer :

- Mechanistic Probes : Use deuterated solvents (D₂O) in kinetic studies to track formyl proton exchange.

- Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the benzofuran core.

- In Situ Monitoring : Employ Raman spectroscopy or LC-MS to identify transient intermediates in reactions like reductive amination .

Q. How can researchers assess the compound’s toxicity profile when limited data are available?

- Methodological Answer :

- In Silico Models : Use QSAR tools (e.g., ProTox-II, ECOSAR) to predict acute toxicity and environmental impact.

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity. Prioritize endocrine disruption studies if structural analogs (e.g., benzofuran derivatives) show such activity .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the 5-position of the benzofuran ring to modulate bioactivity.

- Targeted Assays : Screen against enzymes like COX-2 or kinases (e.g., EGFR) where benzofuran derivatives show inhibitory effects. Compare IC₅₀ values with parent compounds lacking the formyl/carboxylic acid groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent/Concentration Effects : Re-run NMR in standardized solvents (e.g., DMSO-d₆ vs. CDCl₃) and document concentration.

- Paramagnetic Impurities : Use EDTA to chelate metal contaminants that may broaden peaks.

- Quantum Chemical Calculations : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.